1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone
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Overview
Description
1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone is a chemical compound that features a bromophenyl group attached to an imidazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with imidazole in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromoacetophenone: Similar structure but lacks the imidazole ring.
1-(4-bromophenyl)ethanone: Similar structure but lacks the imidazole ring.
4-bromo-1H-imidazole: Contains the imidazole ring but lacks the ethanone group.
Uniqueness
1-(4-(4-bromophenyl)-1H-imidazol-1-yl)ethanone is unique due to the presence of both the bromophenyl and imidazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)imidazol-1-yl]ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)14-6-11(13-7-14)9-2-4-10(12)5-3-9/h2-7H,1H3 |
InChI Key |
DILUTFUCQGDEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(N=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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